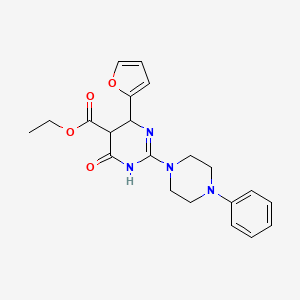![molecular formula C24H33N3O2 B5571339 9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)
9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecanes involves complex chemical procedures, including the Michael addition reaction and Claisen condensation. For example, a divergent synthesis method has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of approaches for synthesizing these compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their diazaspiro backbone, which has been the focus of various studies. X-ray diffraction and NMR techniques are commonly used to elucidate their structures, providing insights into their stereochemical properties and the effects of different substitutions on their molecular framework (Zhu, 2011).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, showcasing their reactivity and potential for further modification. For instance, their synthesis often involves Michael addition and spirocyclization reactions, highlighting their capacity for forming complex structures with significant biological relevance (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties are influenced by their molecular structure and can be studied using various spectroscopic and crystallographic methods to gain a deeper understanding of their characteristics.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological targets, are essential for their potential therapeutic applications. The design and synthesis of these compounds are often guided by their intended biological activity, such as antihypertensive effects, which are achieved through specific molecular interactions (Clark et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound belongs to a class of substances known for their synthesis through innovative chemical reactions, including double Michael addition reactions. This method allows for the efficient synthesis of nitrogen-containing spiro heterocycles, which are significant due to their complex structure and potential biological activities (Aggarwal et al., 2014). Additionally, the solid-phase synthesis technique has been applied to produce diazaspirocycles, showcasing the adaptability of synthetic methods for creating these compounds (Macleod et al., 2006).
Biological Activity and Applications
- Research into diazaspirocycles like this compound reveals their potential in treating various medical conditions. For example, certain derivatives have shown significant antihypertensive activity, suggesting a role in managing hypertension through mechanisms such as alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, some compounds in this class have been identified as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Structural and Photophysical Studies
- The structural and photophysical properties of diazaspiro compounds have been explored, revealing their solvatochromic behavior and providing insights into their interaction with solvents. Such studies are crucial for understanding the compounds' behavior in various environments, which is essential for their application in pharmaceuticals (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
9-[(1-methylindol-6-yl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-25-11-7-20-5-4-19(15-22(20)25)16-26-12-9-24(10-13-26)8-6-23(28)27(18-24)17-21-3-2-14-29-21/h4-5,7,11,15,21H,2-3,6,8-10,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPKNSYNOIXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN3CCC4(CCC(=O)N(C4)CC5CCCO5)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)
![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)


![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)